An In-depth Technical Guide to the Synthesis of 2-Biphenylyl Diphenyl Phosphate
An In-depth Technical Guide to the Synthesis of 2-Biphenylyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for 2-biphenylyl diphenyl phosphate, an important industrial chemical utilized as a plasticizer and flame retardant. The information presented is curated for professionals in research and development, offering detailed experimental protocols and quantitative data to support laboratory and pilot-scale synthesis.
Core Synthesis Route: Phosphorylation using Phosphorus Oxychloride
The predominant industrial synthesis of 2-biphenylyl diphenyl phosphate involves the reaction of phosphorus oxychloride (POCl₃) with o-phenylphenol and phenol. This reaction is typically catalyzed by a Lewis acid, such as magnesium chloride (MgCl₂), and proceeds in a stepwise manner to control the formation of byproducts. The strategic order of reactant addition is crucial for minimizing the formation of undesired compounds like bis(o-biphenyl)phenyl phosphate and tris(o-biphenyl)phosphate, which can affect the properties of the final product.
Two primary approaches to this synthesis have been documented, each with its own set of reaction parameters and resulting product distribution. Both methods aim to produce a mixture rich in 2-biphenylyl diphenyl phosphate and triphenyl phosphate, which is often used directly in industrial applications.
Chemical Synthesis Pathway
The following diagram illustrates the general chemical transformations in the synthesis of 2-biphenylyl diphenyl phosphate.
Caption: General reaction pathways for the synthesis of 2-biphenylyl diphenyl phosphate.
Experimental Protocols
The following are two detailed experimental protocols adapted from patent literature, outlining the synthesis of a mixture containing 2-biphenylyl diphenyl phosphate.
Protocol 1: Reaction of Phosphorus Oxychloride with Phenol followed by o-Phenylphenol
This protocol prioritizes the reaction of phosphorus oxychloride with phenol to form an intermediate, which then reacts with o-phenylphenol.
Experimental Workflow
Caption: Workflow for Protocol 1.
Procedure:
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To a 100 ml three-necked flask equipped with a stirrer and thermometer, add 15.4 g (0.10 mol) of phosphorus oxychloride, 23.5 g (0.25 mol) of phenol, and 48 mg (0.0005 mol) of magnesium chloride.[1]
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Heat the mixture to an internal temperature of 90-120°C and maintain for 3 hours.[1]
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After 3 hours, add 8.5 g (0.050 mol) of o-phenylphenol to the reaction mixture.[1]
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Increase the internal temperature to 120-160°C and continue the reaction for an additional 3 hours.[1]
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After the reaction is complete, cool the mixture and analyze the product composition using High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: Reaction of Phosphorus Oxychloride with o-Phenylphenol followed by Phenol
This protocol initiates the reaction with o-phenylphenol to form an intermediate, which is subsequently reacted with phenol.
Experimental Workflow
Caption: Workflow for Protocol 2.
Procedure:
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To a 100 ml three-necked flask, add 23.0 g (0.15 mol) of phosphorus oxychloride, 8.50 g (0.050 mol) of o-phenylphenol, and 48 mg (0.0005 mol) of magnesium chloride.[1]
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Heat the mixture to an internal temperature of 100°C and maintain for 2 hours.[1]
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Following this, add 37.6 g (0.40 mol) of phenol to the reaction mixture.[1]
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Heat the reaction mixture to an internal temperature of 100-160°C for 3 hours.[1]
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Upon completion, cool the mixture and determine the product composition by HPLC analysis.[1]
Quantitative Data
The following table summarizes the product composition obtained from the experimental protocols described above, as reported in the source literature.
| Experiment | Triphenyl Phosphate (%) | o-Biphenyl Diphenyl Phosphate (%) | Bis(o-biphenyl)phenyl Phosphate (%) | Tris(o-biphenyl)phosphate (%) |
| Protocol 1 | 55.6 | 39.8 | 1.8 | 0.2 |
| Protocol 2 | 56.2 | 38.5 | 2.5 | 0.3 |
Data sourced from Japanese Patent JP4716954B2.[1]
Purification
The crude product mixture obtained from these synthesis routes can be purified using standard laboratory techniques. These methods include:
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Vacuum Distillation: To remove unreacted starting materials and lower-boiling impurities.
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Column Chromatography: Percolation through an alumina column can be effective for separating the desired phosphate esters from byproducts.[2]
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Washing: A series of washes with dilute acid (e.g., 1% oxalic acid solution), dilute base (e.g., 1% NaOH solution), and water can be employed to remove acidic and basic impurities.[3]
Conclusion
The synthesis of 2-biphenylyl diphenyl phosphate is a well-established industrial process. By carefully controlling the reaction conditions, specifically the order of addition of the phenolic reactants and the reaction temperature, it is possible to direct the synthesis towards a product mixture with a low percentage of undesirable byproducts. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the laboratory-scale synthesis and further process optimization of this compound.
